N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.
N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:
The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:
N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:
Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:
N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N-Octanoyl Coenzyme A Lithium Salt | C₃₉H₇₁N₇O₁₇P₃S·xLi⁺ | Shorter carbon chain (C8), involved in similar metabolic pathways. |
N-Dodecanoyl Coenzyme A Lithium Salt | C₄₃H₈₁N₇O₁₇P₃S·xLi⁺ | Medium-chain fatty acid (C12), different metabolic implications. |
N-Tetradecanoyl Coenzyme A Lithium Salt | C₄₅H₈₃N₇O₁₇P₃S·xLi⁺ | Longer carbon chain (C14), similar applications but varied kinetics. |
N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.
The synthesis of n-hexadecanoyl coenzyme A lithium salt is catalyzed by acyl-CoA synthetases (ACSLs), a family of enzymes that activate long-chain fatty acids by forming thioester bonds with coenzyme A. This reaction occurs in two steps:
The reaction is summarized as:
$$
\text{Palmitate} + \text{ATP} + \text{CoA} \xrightarrow{\text{ACSL}} \text{Palmitoyl-CoA} + \text{AMP} + \text{PP}_i
$$
Studies on human platelet lysates reveal that the apparent $$ Km $$ values for ATP vary between saturated (e.g., palmitate) and unsaturated fatty acids, with higher $$ Km $$ observed for palmitate (0.24 mM vs. 0.12 mM for arachidonate). This suggests substrate-specific kinetics in acyl-CoA synthesis. Competitive inhibition experiments further demonstrate cross-reactivity; palmitate inhibits arachidonoyl-CoA synthesis by 40%, indicating overlapping enzyme specificity.
Table 1: Kinetic Parameters of Acyl-CoA Synthetase for Palmitate
Parameter | Value |
---|---|
$$ K_m $$ (ATP) | 0.24 mM |
$$ K_m $$ (CoA) | 0.03 mM |
$$ V_{max} $$ | 37 nmol/min/mg |
Inhibition by arachidonate | 35% |
Palmitoyl-CoA is the primary substrate for de novo sphingolipid biosynthesis, a pathway critical for membrane structure and signaling. The initial step involves the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT), producing 3-ketodihydrosphingosine (3-KDS). This reaction is regulated by substrate availability and allosteric modulators like ceramides.
Key enzymatic steps:
Disruptions in this pathway, such as ACSL1 deficiency, alter sphingolipid composition. For instance, Acsl1$$^{A−/−}$$ mice exhibit a 62% reduction in mitochondrial palmitoyl-CoA oxidation, leading to impaired ceramide synthesis and compensatory increases in phosphatidylcholine polyunsaturated fatty acids (PUFAs).
Table 2: Sphingolipid Biosynthesis Enzymes and Substrates
Enzyme | Substrate | Product |
---|---|---|
Serine palmitoyltransferase | Palmitoyl-CoA, serine | 3-Ketodihydrosphingosine |
3-Ketosphinganine reductase | 3-Ketodihydrosphingosine | Dihydrosphingosine |
Ceramide synthase | Dihydrosphingosine, acyl-CoA | Dihydroceramide |
In mitochondrial β-oxidation, palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Carnitine palmitoyltransferase 1 (CPT1) conjugates palmitoyl-CoA to carnitine, forming palmitoylcarnitine, which crosses the inner mitochondrial membrane. CPT2 then reconverts it to palmitoyl-CoA for β-oxidation.
Key findings:
Table 3: β-Oxidation Metrics in Acsl1$$^{A−/−}$$ Mitochondria
Parameter | Control Mitochondria | Acsl1$$^{A−/−}$$ Mitochondria |
---|---|---|
Palmitoyl-CoA oxidation | 100% | 38% |
Pyruvate oxidation | 100% | 97% |
CPT1 activity | 100% | 89% |
These data underscore the centrality of n-hexadecanoyl coenzyme A lithium salt in energy homeostasis and its sensitivity to enzymatic regulation.
Protein S-palmitoylation involves the covalent addition of a 16-carbon palmitate group to specific cysteine residues via a labile thioester bond, a process catalyzed by palmitoyl acyltransferases (PATs) harboring aspartate-histidine-histidine-cysteine (DHHC) motifs [4] [5]. n-Hexadecanoyl coenzyme A lithium salt acts as the primary palmitoyl donor in this reaction, enabling the two-step enzymatic transfer mechanism:
This reversible modification dynamically regulates protein conformation, stability, and trafficking. For instance, palmitoylation of Ras proteins ensures their proper localization to the plasma membrane, whereas de-palmitoylation triggers Golgi retrieval [6]. The process also enhances protein hydrophobicity, promoting interactions with lipid bilayers and signaling partners [4].
Table 1: Key Enzymes and Substrates in S-Palmitoylation
Enzyme/Substrate | Function | Dependency on Palmitoyl-CoA |
---|---|---|
DHHC20 (PAT) | Catalyzes autoacylation and substrate transfer | Required for CoA binding [7] |
Ras GTPase | Membrane localization and signaling | Palmitoyl-CoA-dependent [6] |
G-protein α subunit | GPCR signal transduction | Stabilizes membrane anchor [6] |
The insertion of palmitate into target proteins significantly increases their hydrophobicity, driving association with cellular membranes. n-Hexadecanoyl coenzyme A lithium salt enables proteins to partition into lipid rafts—cholesterol-rich membrane microdomains that concentrate signaling components [4] [6]. These rafts exhibit liquid-ordered phases, preferentially accommodating saturated fatty acids like palmitate.
Mechanisms of Raft Localization:
Experimental studies using fluorescence recovery after photobleaching (FRAP) reveal that de-palmitoylation reduces protein residency time in rafts by >50%, underscoring the modification’s role in membrane affinity [6].
G-protein coupled receptors (GPCRs) rely on palmitoylation for conformational stability and signal propagation. n-Hexadecanoyl coenzyme A lithium salt contributes to this process through two primary mechanisms:
Receptor Palmitoylation:
G-protein Subunit Modulation:
Table 2: GPCR Signaling Components Regulated by Palmitoylation
Component | Role in Signaling | Effect of Palmitoylation |
---|---|---|
β2-Adrenergic Receptor | Epinephrine response | Stabilizes active conformation [6] |
Gαs Subunit | Activates adenylate cyclase | Membrane retention [6] |
Regulator of G-protein Signaling (RGS) | GTPase acceleration | Raft localization for effector access [6] |